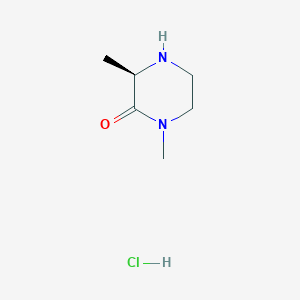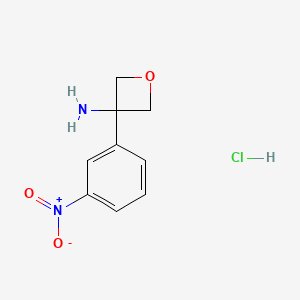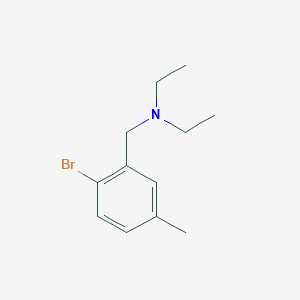
1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is a chemical compound with the linear formula BrC6F4CF3 . It is used as a pharmaceutical intermediate . The molecule contains a total of 16 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene includes a six-membered ring and an aromatic ether . The molecule has a total of 16 bonds, including 6 multiple bonds and 1 rotatable bond .Physical And Chemical Properties Analysis
1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has a molecular weight of 296.97 . It has a refractive index of n20/D 1.429 (lit.), a boiling point of 152-153 °C (lit.), and a density of 1.929 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Aryne Route to Naphthalenes
- Research by Schlosser and Castagnetti (2001) explored the generation of arynes from 1-bromo derivatives, including a similar compound to the one . These arynes were used to synthesize naphthalenes, which have applications in organic synthesis and material science (Schlosser & Castagnetti, 2001).
Deprotonation and Site Selectivity
- Mongin, Desponds, and Schlosser (1996) studied the deprotonation of bromo(trifluoromethyl)benzenes, leading to various phenyllithium intermediates. These findings have implications for the development of selective synthetic routes in organic chemistry (Mongin, Desponds, & Schlosser, 1996).
Halogenation of Trifluoromethoxy Benzene
- Herkes (1977) conducted a controlled chlorination of trifluoromethoxybenzene, resulting in various chlorinated derivatives. This research contributes to the understanding of halogenation reactions in the presence of fluorine groups (Herkes, 1977).
Bromomethylsubstituted Benzenes
- Jones, Kuś, and Dix (2012) investigated the structures of several bromo and bromomethyl substituted benzenes. Their research offers insights into the molecular configurations and potential applications of these compounds in crystallography and materials science (Jones, Kuś, & Dix, 2012).
Steric Pressure in Organometallic Synthesis
- Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti (2006) explored the role of steric pressure in organometallic synthesis, particularly focusing on the effects of trifluoromethyl groups. This research is significant for understanding the synthesis and reactivity of organometallic compounds (Schlosser et al., 2006).
Safety And Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The safety information pictograms indicate a warning (GHS07). Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrCl3F4O/c8-1-2(12)4(14)6(5(15)3(1)13)16-7(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPARKJAPPVJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrCl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192441 | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |
CAS RN |
1417567-04-4 | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




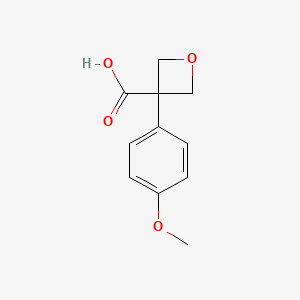
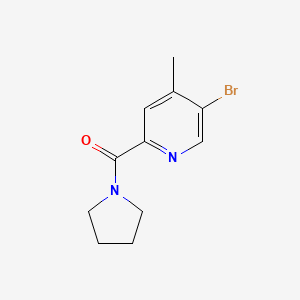
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
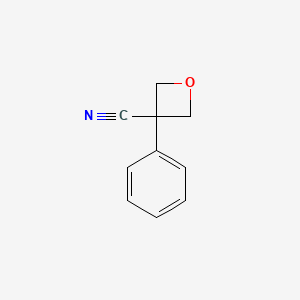



![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
